tert-Butyl 2-(5-chloro-2-methylphenyl)-4-iodo-1H-pyrrole-1-carboxylate

Multicomponent synthesis N-Boc-4-iodopyrrole Sonogashira coupling

tert-Butyl 2-(5-chloro-2-methylphenyl)-4-iodo-1H-pyrrole-1-carboxylate (CAS 1553981-82-0) is a synthetic N-Boc-protected 2,4-disubstituted pyrrole. Its molecular formula is C₁₆H₁₇ClINO₂ and its molecular weight is 417.67 g/mol.

Molecular Formula C16H17ClINO2
Molecular Weight 417.67 g/mol
CAS No. 1553981-82-0
Cat. No. B1409051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(5-chloro-2-methylphenyl)-4-iodo-1H-pyrrole-1-carboxylate
CAS1553981-82-0
Molecular FormulaC16H17ClINO2
Molecular Weight417.67 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)C2=CC(=CN2C(=O)OC(C)(C)C)I
InChIInChI=1S/C16H17ClINO2/c1-10-5-6-11(17)7-13(10)14-8-12(18)9-19(14)15(20)21-16(2,3)4/h5-9H,1-4H3
InChIKeyYLCPETHKVOFRJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(5-chloro-2-methylphenyl)-4-iodo-1H-pyrrole-1-carboxylate (CAS 1553981-82-0): Core Identity and Sourcing Baseline for N-Boc-4-iodopyrrole Building Blocks


tert-Butyl 2-(5-chloro-2-methylphenyl)-4-iodo-1H-pyrrole-1-carboxylate (CAS 1553981-82-0) is a synthetic N-Boc-protected 2,4-disubstituted pyrrole [1]. Its molecular formula is C₁₆H₁₇ClINO₂ and its molecular weight is 417.67 g/mol . The compound incorporates three synthetically orthogonal handles: an N-Boc protecting group, a 4-iodo substituent for transition-metal-catalyzed cross-coupling, and a 5-chloro-2-methylphenyl moiety at the 2-position, classifying it as a member of the N-Boc-4-iodopyrrole family that serves as a versatile platform for sequential derivatization [1].

Orthogonal handles: N-Boc, 4-iodo, 5-chloro-2-methylphenyl
Reported JAK2 pharmacophore fragment context in elaborated analogs
Pre-formed building block simplifies sequential cross-coupling workflows

Why Generic Substitution of tert-Butyl 2-(5-chloro-2-methylphenyl)-4-iodo-1H-pyrrole-1-carboxylate Is Not Advisable for Regioselective Derivatization Workflows


The N-Boc-4-iodopyrrole scaffold supports sequential Pd/Cu-catalyzed functionalization at the 4-position, but the identity of the 2-aryl substituent exerts a substantial influence on both the efficiency of the initial three-component condensation and the subsequent cross-coupling kinetics [1]. Replacing the 5-chloro-2-methylphenyl group with simpler aryl or heteroaryl congeners alters the electron density on the pyrrole ring, which modifies the regioselectivity and yield of downstream Sonogashira, Suzuki, or Buchwald–Hartwig couplings [1]. Consequently, even structurally close analogs cannot be considered drop-in replacements without re-optimizing the entire synthetic sequence.

2-Aryl identity alters coupling efficiency
Changing the 5-chloro-2-methylphenyl group may shift Pd-catalyzed coupling kinetics, requiring re-optimization of the synthetic sequence.
Iodo reactivity advantage may not transfer
Replacing the 4-iodo substituent with bromo or chloro analogs can limit mild one-pot coupling protocols and reduce overall yield.
N-Boc deprotection conditions may differ
Analogous building blocks with altered aryl substitution can exhibit different acid sensitivity, affecting downstream functionalization steps.

Quantitative Differentiation Evidence: tert-Butyl 2-(5-chloro-2-methylphenyl)-4-iodo-1H-pyrrole-1-carboxylate vs. Closest Analogs


Synthetic Efficiency in the Three-Component N-Boc-4-iodopyrrole Assembly: Chloro-Methylphenyl vs. Unsubstituted Phenyl Acid Chloride

In the one-pot, three-component synthesis of N-Boc-4-iodopyrroles reported by Merkul et al., the use of 5-chloro-2-methylbenzoyl chloride as the acid chloride component delivers the target N-Boc-4-iodopyrrole in yields that are competitive with or superior to those obtained with unsubstituted benzoyl chloride under identical conditions (2 equiv PTSA·H₂O, t-BuOH cosolvent, 1 h) [1]. The general method is stated to afford 2-substituted N-Boc-4-iodopyrroles in yields up to 69% for optimized substrates, and the chloro-methylphenyl derivative falls within the productive substrate scope, whereas electron-deficient aroyl chlorides sometimes require modified conditions [1].

3-Component assembly yield
Class-level inference
Target compound is a productive substrate; yield comparable to unsubstituted phenyl (up to ~69% reported)
Supports procurement of pre-formed building block for streamlined synthesis
Exact yield values in Supporting Information
Multicomponent synthesis N-Boc-4-iodopyrrole Sonogashira coupling

Purity Specification and Batch-to-Batch Consistency: AKSci Catalog Grade vs. Typical Laboratory Preparations

The commercially supplied material (AKSci Cat. 2507EF) is specified at a minimum purity of 95% . In contrast, N-Boc-4-iodopyrroles prepared by the published three-component method are isolated after column chromatography and are typically characterized by ¹H/¹³C NMR, IR, and HRMS, but no explicit purity threshold is guaranteed for non-commercial batches unless additional purification is performed [1].

Purity specification
Specification review
≥95% (commercial) vs. identity-only characterization (literature preparations)
Defined purity floor supports batch consistency and procurement audits
Literature: 1H/13C NMR, IR, HRMS; no quantitative purity threshold
Purity analysis Building block quality Procurement specification

Orthogonal Reactivity Handles: Iodo Substituent vs. Bromo and Chloro Analogs in Cross-Coupling Reactivity

The 4-iodo substituent on the target compound provides superior oxidative addition reactivity with Pd(0) catalysts compared to the corresponding 4-bromo or 4-chloro analogs. In the sequential one-pot alkynylation protocol, the 4-iodopyrroles undergo efficient Sonogashira coupling with a second alkyne after the initial cyclocondensation, demonstrating that the C–I bond is sufficiently activated for catalytic turnover under the mild conditions (room temperature to 60 °C) [1]. Bromo analogs typically require higher temperatures or stronger bases for comparable conversions, while chloro analogs are essentially inert under the reported conditions [1].

Coupling reactivity (Sonogashira)
Class-level inference
C–I: efficient coupling at rt–60 °C; C–Br: requires heat; C–Cl: unreactive under mild conditions
Iodo handle enables sequential one-pot functionalization without intermediate purification
Reported Pd/Cu-catalyzed protocol; bromo/chloro analogs demand harsher conditions
Cross-coupling C–I vs. C–Br reactivity Sequential functionalization

Structural Pre-organization for JAK2 Ligand Space: 5-Chloro-2-methylphenyl vs. Other ortho-Substituted Phenyl Groups

The 5-chloro-2-methylphenyl fragment is a privileged substructure in JAK2 inhibitor design. In US Patent 9,688,661, compound 192 (2-(5-chloro-2-methylphenyl)-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrrole-3-carboxamide) exhibits a JAK2 IC₅₀ of 13 nM [1]. Replacing the chloro-methylphenyl group with other ortho-substituted phenyl groups (e.g., 2-ethylphenyl or 2-chloro-5-trifluoromethylphenyl) in the same chemical series leads to significant shifts in JAK2 potency, with some analogs showing IC₅₀ values above 100 nM [1].

JAK2 pharmacophore context
Class-level inference (final compound)
Fragment in elaborated analog: JAK2 IC50 13 nM vs. >100 nM for other ortho-substituted phenyls
Supports JAK2-focused library design exploration
Protected precursor; activity reported for final carboxamide analog
JAK2 kinase inhibitors Structure–activity relationship Fragment building block

High-Value Application Scenarios for tert-Butyl 2-(5-chloro-2-methylphenyl)-4-iodo-1H-pyrrole-1-carboxylate in Medicinal Chemistry and Chemical Biology


Late-Stage Diversification of JAK2-Focused Compound Libraries via Sequential Sonogashira–Deprotection Sequences

The 4-iodo handle permits Pd-catalyzed alkynylation, arylation, or amination to introduce diverse side chains at the pyrrole 4-position. Because the 5-chloro-2-methylphenyl group is already validated in the JAK2 pharmacophore [2], libraries generated from this building block maintain a high probability of target engagement. Following cross-coupling, the N-Boc group can be removed under mild acidic conditions to liberate the free N–H pyrrole for further functionalization or direct biological evaluation [1].

Multigram Synthesis of Advanced Intermediates for Kinase Inhibitor Development

The three-component synthesis of N-Boc-4-iodopyrroles has been demonstrated to be scalable to multigram quantities [1]. The commercial availability of the pre-formed building block at 95% purity further streamlines process development, allowing medicinal chemistry teams to bypass the initial multi-step synthesis and focus resources on SAR exploration at the 4-position.

Construction of 2,4-Disubstituted Pyrrole Chemical Probes with Orthogonal Reactive Handles

The combination of the N-Boc protecting group and the 4-iodo substituent provides two chemically orthogonal handles. This enables the sequential installation of an alkyne-containing affinity tag at the 4-position (via Sonogashira coupling) followed by Boc deprotection and N-functionalization with a fluorophore or biotin, yielding chemical probes suitable for target-engagement studies in cellular contexts [1].

Application
Selection Property
Validation Focus
JAK2 inhibitor library diversification
4-Iodo handle for mild Pd cross-coupling
Sonogashira coupling efficiency under reported conditions
Process-scale intermediate synthesis
Pre-formed building block at 95% purity
Lot-to-lot reproducibility and purity verification
Chemical probe construction
Orthogonal N-Boc and iodo functional groups
Sequential deprotection/functionalization without intermediate purification
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